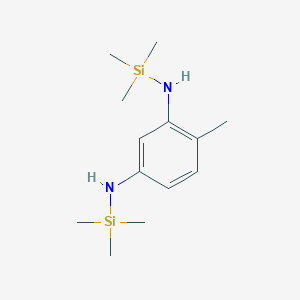
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is an organosilicon compound that features a benzene ring substituted with a methyl group and two trimethylsilyl groups attached to the nitrogen atoms of the diamine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Methylbenzene-1,3-diamine+2(Trimethylsilyl chloride)→4-Methyl-N 1 ,N 3 -bis(trimethylsilyl)benzene-1,3-diamine+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The benzene ring and diamine functionality provide sites for further functionalization and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: A related compound with two trimethylsilyl groups attached to a benzene ring.
1,4-Bis(trimethylsilyl)ethynyl benzene: Features ethynyl groups in addition to trimethylsilyl groups.
N,N-Bis(trimethylsilyl)amine: Contains trimethylsilyl groups attached to nitrogen atoms.
Uniqueness
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interactions
Propiedades
Número CAS |
54731-29-2 |
|---|---|
Fórmula molecular |
C13H26N2Si2 |
Peso molecular |
266.53 g/mol |
Nombre IUPAC |
4-methyl-1-N,3-N-bis(trimethylsilyl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H26N2Si2/c1-11-8-9-12(14-16(2,3)4)10-13(11)15-17(5,6)7/h8-10,14-15H,1-7H3 |
Clave InChI |
JCPWWBZAMVPLQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N[Si](C)(C)C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















